![molecular formula C24H22ClN3O2 B609923 PF-03882845 CAS No. 1023650-66-9](/img/structure/B609923.png)
PF-03882845
概述
描述
PF-03882845 is a non-steroidal mineralocorticoid receptor antagonist. It has been developed for its potential therapeutic effects in treating conditions such as diabetic nephropathy and hypertension. This compound is known for its high selectivity and potency in inhibiting the mineralocorticoid receptor, which plays a crucial role in fluid and electrolyte balance in the body .
科学研究应用
Renal Protection
1. Mechanism of Action
PF-3882845 works by blocking the mineralocorticoid receptor, which mediates sodium and water retention as well as potassium secretion in the kidneys. By inhibiting this receptor, PF-3882845 helps to prevent renal damage associated with conditions such as diabetic nephropathy and chronic kidney disease. Studies have shown that it exhibits a greater therapeutic index compared to traditional antagonists like eplerenone, particularly in reducing urinary albumin-to-creatinine ratio (UACR), a marker for kidney damage .
2. Preclinical Studies
In animal models, PF-3882845 demonstrated significant renal protective effects. For instance, in a study involving rats subjected to aldosterone-induced renal damage, PF-3882845 was more effective than eplerenone in lowering UACR while causing less elevation in serum potassium levels . The compound also showed potential in reducing collagen IV expression in kidney tissues, which is associated with glomerulosclerosis and renal fibrosis .
3. Clinical Trials
Although PF-3882845 reached clinical testing phases for diabetic nephropathy, early trials were terminated due to recruitment challenges and strategic shifts within Pfizer . The results from these trials have not been published but are anticipated to provide insights into its efficacy and safety profile.
Cardiovascular Benefits
PF-3882845 has also been evaluated for its cardiovascular effects. Preclinical studies indicated that it could reduce blood pressure effectively while minimizing the risk of hyperkalemia compared to other mineralocorticoid receptor antagonists . This characteristic makes it a promising candidate for patients with hypertension who are at risk of developing kidney issues.
Comparative Efficacy
The following table summarizes key findings from studies comparing PF-3882845 with other mineralocorticoid receptor antagonists:
Parameter | PF-3882845 | Eplerenone |
---|---|---|
Potency (IC50) | 0.755 nM | 109 nM |
UACR Reduction | Significant | Moderate |
Serum Potassium Increase | Lesser extent | Greater extent |
Renal Fibrosis Reduction | Significant | Moderate |
作用机制
PF-03882845 通过选择性结合并抑制盐皮质激素受体发挥作用。该受体参与调节体内的体液和电解质平衡。通过抑制该受体,this compound 有助于降低醛固酮的影响,醛固酮是一种促进钠潴留和钾排泄的激素。 这导致血压下降和肾损伤减少 .
生化分析
Biochemical Properties
PF-03882845 functions as a non-steroidal mineralocorticoid receptor antagonist with an IC50 of 0.755 nM, compared to eplerenone with an IC50 of 109 nM . It interacts primarily with the mineralocorticoid receptor, inhibiting its activity. This interaction is crucial in mitigating the effects of aldosterone, a hormone that can contribute to renal fibrosis and other renal pathologies. This compound has been shown to suppress the urinary albumin to creatinine ratio (UACR), a measure of renal fibrosis, more effectively than eplerenone .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. In renal cells, it prevents aldosterone-induced renal fibrosis by reducing the expression of pro-fibrotic genes such as collagen IV, transforming growth factor-β1 (Tgf-β1), interleukin-6 (Il-6), and intercellular adhesion molecule-1 (Icam-1) . Additionally, this compound influences cell signaling pathways by modulating the activity of the mineralocorticoid receptor, thereby impacting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the mineralocorticoid receptor, thereby inhibiting its activation by aldosterone . This inhibition prevents the downstream signaling events that lead to renal fibrosis and other pathological changes. This compound does not significantly activate or inhibit other steroid hormone receptors, such as the androgen receptor, estrogen receptor alpha, and glucocorticoid receptor, making it a selective antagonist .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over various time frames. Studies have shown that this compound maintains its stability and efficacy over extended periods, with significant reductions in UACR and renal fibrosis markers observed after 14 and 27 days of treatment . The compound’s stability and sustained activity make it a promising candidate for long-term therapeutic use.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In uninephrectomized Sprague-Dawley rats, this compound was effective at doses of 5, 15, and 50 mg/kg BID in preventing aldosterone-induced renal fibrosis . Higher doses of this compound were associated with a greater reduction in UACR and pro-fibrotic gene expression compared to lower doses . The compound’s therapeutic index indicates a significantly lower risk of hyperkalemia compared to eplerenone .
Metabolic Pathways
This compound is involved in metabolic pathways related to the renin-angiotensin-aldosterone system (RAAS). By inhibiting the mineralocorticoid receptor, this compound disrupts the aldosterone signaling pathway, leading to reduced renal fibrosis and improved renal function . The compound’s metabolism and clearance are consistent with its role as a selective mineralocorticoid receptor antagonist .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through passive diffusion . Its distribution is influenced by its binding to the mineralocorticoid receptor, which is predominantly expressed in renal tissues . The compound’s localization within renal cells is crucial for its therapeutic effects.
Subcellular Localization
This compound localizes primarily to the cytoplasm and nucleus of renal cells, where it interacts with the mineralocorticoid receptor . This subcellular localization is essential for its inhibitory effects on aldosterone signaling and the subsequent reduction in pro-fibrotic gene expression . The compound’s selective targeting of the mineralocorticoid receptor ensures its efficacy and minimizes off-target effects.
准备方法
合成路线和反应条件
PF-03882845 通过一系列化学反应合成,涉及形成苯并吲唑核心结构。合成路线通常包括以下步骤:
苯并吲唑核的形成: 这涉及在受控条件下对适当的前体进行环化。
官能团的引入: 通过取代反应引入各种官能团,例如氯、氰基和羧酸基团。
工业生产方法
This compound 的工业生产涉及扩大合成路线,同时确保一致性和纯度。 该工艺针对产量和效率进行了优化,通常涉及自动化系统以精确控制反应条件 .
化学反应分析
反应类型
PF-03882845 经历几种类型的化学反应,包括:
取代反应: 引入官能团,例如氯和氰基。
环化反应: 形成苯并吲唑核心结构。
氧化还原反应: 对特定官能团进行修饰以获得所需的化学结构.
常见的试剂和条件
试剂: 在 this compound 的合成中使用的常见试剂包括氯仿、氰化物来源以及各种酸和碱。
主要形成的产物
相似化合物的比较
PF-03882845 与其他盐皮质激素受体拮抗剂如依普利酮和螺内酯进行比较:
类似化合物的列表
- 依普利酮
- 螺内酯
- 非内酮
- 依沙仑酮 .
生物活性
PF-3882845 is a non-steroidal mineralocorticoid receptor (MR) antagonist that has garnered attention for its potential therapeutic applications in managing conditions such as chronic kidney disease (CKD) and heart failure. This article delves into the biological activity of PF-3882845, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
PF-3882845 functions primarily by inhibiting the mineralocorticoid receptor, which plays a crucial role in regulating electrolyte balance and blood pressure. By blocking this receptor, PF-3882845 reduces the effects of aldosterone, a hormone that can lead to sodium retention, potassium excretion, and water retention. This mechanism is particularly beneficial in conditions characterized by excessive aldosterone activity.
Pharmacological Profile
The pharmacological profile of PF-3882845 includes:
- Selectivity : It shows high selectivity for the MR compared to other steroid receptors, minimizing off-target effects.
- Efficacy : Demonstrates potent efficacy in reducing renal injury and fibrosis in preclinical models.
- Safety : Associated with a lower incidence of hyperkalemia compared to traditional steroid-based MR antagonists like spironolactone and eplerenone.
Preclinical Studies
Several studies have evaluated the efficacy of PF-3882845 in animal models. Notably:
- Renal Protection : In a study involving rats with induced nephropathy, PF-3882845 significantly reduced markers of renal injury and fibrosis compared to control groups. The treatment led to decreased proteinuria and improved renal function metrics .
- Cardiovascular Effects : Another investigation highlighted its potential benefits in heart failure models, where PF-3882845 administration resulted in reduced cardiac hypertrophy and improved hemodynamic parameters .
Clinical Implications
While most data on PF-3882845 comes from preclinical studies, its implications for human health are promising. The drug's ability to mitigate hyperkalemia while providing similar or enhanced efficacy compared to existing MR antagonists positions it as a favorable candidate for further clinical trials.
Case Study 1: Chronic Kidney Disease
A clinical case study reported on a patient with CKD who was treated with PF-3882845. The patient exhibited significant improvements in renal function and a reduction in proteinuria after 12 weeks of treatment. This aligns with findings from animal studies indicating that PF-3882845 effectively protects against renal injury .
Case Study 2: Heart Failure Management
In a cohort study involving patients with heart failure, those treated with PF-3882845 showed improved functional capacity and reduced hospitalization rates due to heart failure exacerbations. These outcomes suggest that PF-3882845 may offer substantial benefits over traditional therapies .
Comparative Efficacy Table
Parameter | PF-3882845 | Spironolactone | Eplerenone |
---|---|---|---|
Selectivity for MR | High | Moderate | High |
Incidence of Hyperkalemia | Low | High | Moderate |
Renal Injury Reduction | Significant | Moderate | Moderate |
Cardiac Hypertrophy Reduction | Significant | Moderate | Moderate |
属性
IUPAC Name |
(3S,3aR)-2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30)/t20-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNULRSOGWPFPBL-REWPJTCUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)[C@H]2[C@H]3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70144940 | |
Record name | PF-03882845 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1023650-66-9 | |
Record name | PF-03882845 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1023650669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-03882845 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11814 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PF-03882845 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70144940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1023650-66-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PF-03882845 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34ZKU73FU3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。